molecular formula C25H23N3O8S B306835 ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B306835
M. Wt: 525.5 g/mol
InChI Key: ITXOPSHTGORTLC-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2,5-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a dimethoxyphenyl group, and a nitrobenzylidene moiety

Preparation Methods

The synthesis of ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 5-(2,5-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is facilitated by the compound’s ability to form stable complexes with the enzyme’s copper ions, disrupting its catalytic activity .

Comparison with Similar Compounds

Ethyl 5-(2,5-dimethoxyphenyl)-2-{2-hydroxy-3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C25H23N3O8S

Molecular Weight

525.5 g/mol

IUPAC Name

ethyl (2E)-5-(2,5-dimethoxyphenyl)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23N3O8S/c1-5-36-24(31)20-13(2)26-25-27(21(20)16-12-15(34-3)9-10-18(16)35-4)23(30)19(37-25)11-14-7-6-8-17(22(14)29)28(32)33/h6-12,21,29H,5H2,1-4H3/b19-11+

InChI Key

ITXOPSHTGORTLC-YBFXNURJSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=C(C(=CC=C4)[N+](=O)[O-])O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(C(=CC=C4)[N+](=O)[O-])O)S2)C

Origin of Product

United States

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